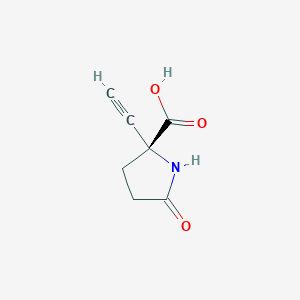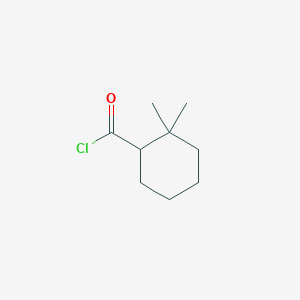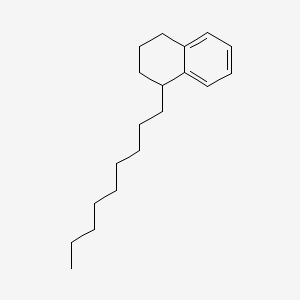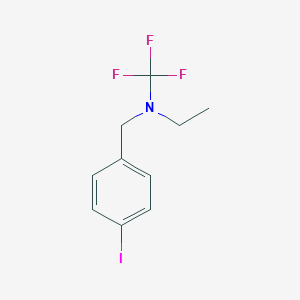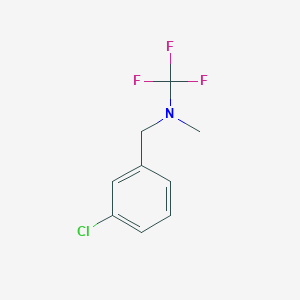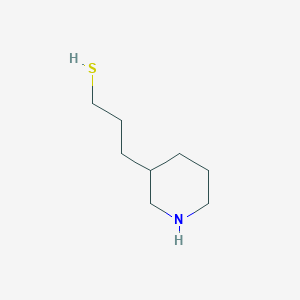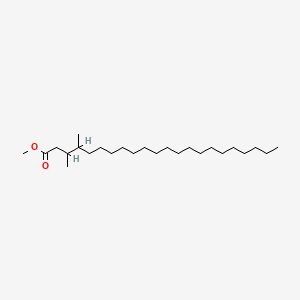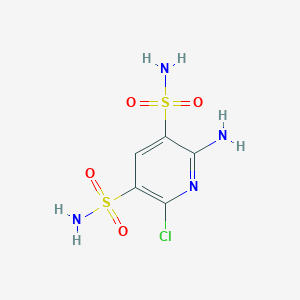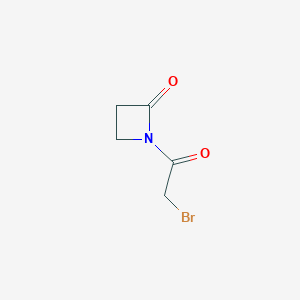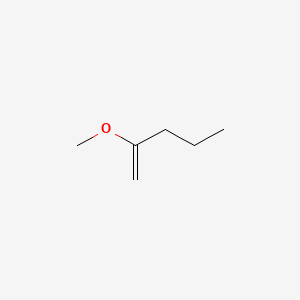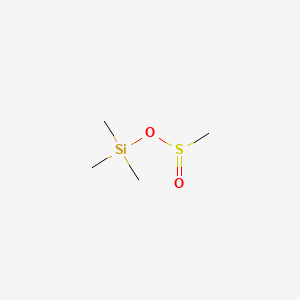
Trimethylsilyl methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfinic acid trimethylsilyl ester, also known as trimethylsilyl methanesulfonate, is a chemical compound with the molecular formula H₃CSO₃OSi(CH₃)₃. It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its ability to participate in various chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
Methanesulfinic acid trimethylsilyl ester can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired ester . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methanesulfinic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form methanesulfinic acid.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Dealkylsilylation: This reaction involves the removal of the trimethylsilyl group, often using reagents like boron difluoride triflate etherate.
Common reagents and conditions used in these reactions include boron difluoride triflate etherate for reduction and elimination reactions, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfinic acid trimethylsilyl ester has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It may be involved in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of methanesulfinic acid trimethylsilyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Methanesulfinic acid trimethylsilyl ester can be compared with other similar compounds, such as:
Trimethylsilyl trifluoromethanesulfonate: Used in similar reactions but with different reactivity and selectivity.
Trimethylsilyl chloride: A precursor in the synthesis of methanesulfinic acid trimethylsilyl ester.
Methanesulfonic acid: The parent compound, which has different properties and applications
These comparisons highlight the unique reactivity and applications of methanesulfinic acid trimethylsilyl ester, making it a valuable compound in various fields.
Properties
CAS No. |
54193-90-7 |
|---|---|
Molecular Formula |
C4H12O2SSi |
Molecular Weight |
152.29 g/mol |
IUPAC Name |
trimethylsilyl methanesulfinate |
InChI |
InChI=1S/C4H12O2SSi/c1-7(5)6-8(2,3)4/h1-4H3 |
InChI Key |
KEDKLJYQJMFUGN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
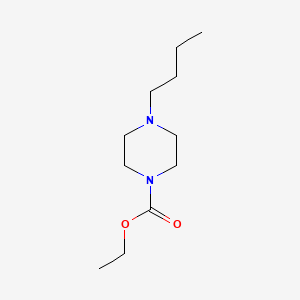
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
